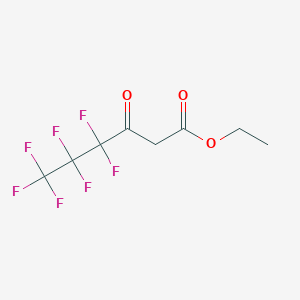

Ethyl heptafluorobutyrylacetate

Description

The exact mass of the compound Ethyl heptafluorobutyrylacetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Ethyl heptafluorobutyrylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl heptafluorobutyrylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F7O3/c1-2-18-5(17)3-4(16)6(9,10)7(11,12)8(13,14)15/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGCMFZWEPCGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334416 | |

| Record name | Ethyl heptafluorobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-62-9 | |

| Record name | Ethyl heptafluorobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Heptafluorobutyrylacetate: Synthesis, Properties, and Application in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Ethyl Heptafluorobutyrylacetate in Modern Drug Discovery

Ethyl heptafluorobutyrylacetate, with the CAS Number 336-62-9 , is a fluorinated β-ketoester of significant interest in medicinal and synthetic chemistry.[1][2][3] The incorporation of fluorinated moieties into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] As a versatile building block, Ethyl heptafluorobutyrylacetate provides a direct route to introduce a heptafluoropropyl group into various molecular scaffolds. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and a detailed experimental workflow for its application in the synthesis of fluorinated pyrazoles, a class of heterocyclic compounds with broad pharmacological importance.[4][5][6]

Physicochemical Properties of Ethyl Heptafluorobutyrylacetate

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. The key properties of Ethyl heptafluorobutyrylacetate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 336-62-9 | [1][3] |

| Molecular Formula | C8H7F7O3 | [1][3] |

| Molecular Weight | 284.13 g/mol | [1][3] |

| Boiling Point | 85 °C at 40 mmHg | [1][3] |

| Density | 1.424 g/cm³ (predicted) | [1][3] |

| Refractive Index | 1.36 | [1][3] |

Synthesis of Ethyl Heptafluorobutyrylacetate: The Claisen Condensation

The most common and industrially scalable method for the synthesis of β-ketoesters like Ethyl heptafluorobutyrylacetate is the Claisen condensation .[4] This reaction involves the condensation of an ester with an enolizable proton with another ester in the presence of a strong base.

The synthesis of Ethyl heptafluorobutyrylacetate proceeds via a crossed Claisen condensation between ethyl heptafluorobutyrate and ethyl acetate, using a strong base such as sodium ethoxide.

Reaction Mechanism

The mechanism of the Claisen condensation is a well-established, multi-step process:

-

Enolate Formation: A strong base, typically sodium ethoxide in this case, abstracts an α-proton from ethyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate of ethyl acetate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl heptafluorobutyrate.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating the ethoxide leaving group and forming the β-ketoester, Ethyl heptafluorobutyrylacetate.

Caption: Generalized workflow of the Claisen condensation for the synthesis of Ethyl heptafluorobutyrylacetate.

Application in Drug Development: Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Ethyl heptafluorobutyrylacetate serves as a key precursor for the synthesis of pyrazoles bearing a heptafluoropropyl substituent. The Knorr pyrazole synthesis is a robust and widely used method for this transformation.[7]

Experimental Protocol: Synthesis of 3-(Heptafluoropropyl)-5-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a fluorinated pyrazolone from Ethyl heptafluorobutyrylacetate and phenylhydrazine.

Materials:

-

Ethyl heptafluorobutyrylacetate

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

20 mL Scintillation Vial

-

Magnetic Stir Bar

-

Hotplate with Stirring Capability

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Mobile phase: 30% Ethyl acetate / 70% Hexane

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial, combine Ethyl heptafluorobutyrylacetate (1 equivalent) and phenylhydrazine (1.2 equivalents).

-

Solvent and Catalyst Addition: Add absolute ethanol (5 mL) and 3-4 drops of glacial acetic acid to the mixture. The acetic acid acts as a catalyst for the condensation reaction.[7]

-

Reaction: Place a magnetic stir bar in the vial and place it on a hotplate with stirring. Heat the reaction mixture to a gentle reflux (approximately 80-90°C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 30% ethyl acetate in hexane mobile phase. Spot the starting material (Ethyl heptafluorobutyrylacetate) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

-

Precipitation: Once the reaction is complete, remove the vial from the hotplate and allow it to cool to room temperature. Add deionized water (10 mL) to the stirring reaction mixture to precipitate the product.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials or impurities. Dry the product under vacuum to obtain the 3-(heptafluoropropyl)-5-phenyl-1H-pyrazol-5(4H)-one.

Causality Behind Experimental Choices

-

Choice of Hydrazine: Phenylhydrazine is chosen here as a representative example. The choice of substituted hydrazine allows for the introduction of various functionalities at the N1 and C5 positions of the pyrazole ring, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.[2]

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and allows the reaction to be conducted at a moderate reflux temperature.

-

Catalyst: A catalytic amount of a weak acid like glacial acetic acid is often used to facilitate the initial condensation between the hydrazine and the keto group of the β-ketoester.[7]

-

Purification: Precipitation with water is an effective method for isolating the relatively nonpolar pyrazole product from the polar ethanol-water solvent mixture. Further purification can be achieved by recrystallization if necessary.

Caption: Step-by-step experimental workflow for the synthesis of a fluorinated pyrazolone.

Conclusion

Ethyl heptafluorobutyrylacetate is a valuable and versatile fluorinated building block in organic synthesis, particularly for the construction of heterocyclic compounds relevant to drug discovery. Its synthesis via the Claisen condensation is a well-understood and scalable process. The Knorr pyrazole synthesis provides a straightforward and efficient method to convert Ethyl heptafluorobutyrylacetate into a diverse range of fluorinated pyrazoles, which are of significant interest for the development of new therapeutic agents. This guide provides a foundational understanding and a practical experimental framework for researchers and scientists working in the field of drug development.

References

-

Fustero, S., et al. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules. 2020;25(14):3264. Available from: [Link]

-

Surmont, R., et al. New Synthesis of Fluorinated Pyrazoles. Organic Letters. 2010;12(20):4648-51. Available from: [Link]

-

Pozharskii, A. F., et al. Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. 2021;121(3):1604-1669. Available from: [Link]

-

Alam, M. A., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2023;15(22):1895-1915. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2021;26(1):104. Available from: [Link]

-

NIST. Ethyl heptafluorobutanoylacetate. In: NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. BJOC - One-pot multistep mechanochemical synthesis of fluorinated pyrazolones [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl Heptafluorobutyrylacetate

Introduction

Ethyl heptafluorobutyrylacetate (EHFBA), systematically known as ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxobutanoate, is a fluorinated β-ketoester of significant interest in analytical and synthetic chemistry. Its unique properties, conferred by the highly electronegative heptafluoropropyl group, make it an invaluable tool for researchers, particularly in the fields of chromatography and drug development. The presence of the fluorinated chain enhances the volatility and electron-capturing ability of its derivatives, making it an excellent derivatizing agent for sensitive detection methods like gas chromatography with electron capture detection (GC-ECD) and mass spectrometry (GC-MS). This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of EHFBA, tailored for professionals in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application. EHFBA is a colorless liquid under standard conditions.[1]

Physical Properties

The key physicochemical properties of Ethyl Heptafluorobutyrylacetate are summarized in the table below. These properties are critical for designing experimental conditions, including reaction setups, purification protocols, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 336-62-9 | [2][3][4][5] |

| Molecular Formula | C₈H₇F₇O₃ | [3][4][5][6] |

| Molecular Weight | 284.13 g/mol | [5][6][7] |

| Boiling Point | 170.1°C at 760 mmHg; 85°C at 40 mmHg | [2][5][6] |

| Density | 1.424 g/cm³ (predicted) | [2][5][6] |

| Refractive Index | 1.355 - 1.36 | [2][5][7] |

| Flash Point | 55.6°C | [6] |

| pKa | 7.78 ± 0.46 (Predicted) | [2][5] |

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and purity assessment of EHFBA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of EHFBA is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm for the -OCH₂- protons and a triplet around 1.3 ppm for the -CH₃ protons) and the methylene protons adjacent to the ketone (a singlet around 3.6 ppm). The exact chemical shifts can be influenced by the solvent used.[8]

-

¹³C NMR : The carbon NMR would reveal signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the central methylene carbon, and the carbons of the heptafluoropropyl chain, which would show coupling to fluorine.

-

¹⁹F NMR : The fluorine NMR is particularly informative for fluorinated compounds. It would display distinct signals for the CF₃ and CF₂ groups of the heptafluoropropyl chain, with characteristic chemical shifts and coupling patterns that confirm the structure.[9][10]

-

-

Mass Spectrometry (MS) :

-

Electron ionization mass spectrometry (EI-MS) of EHFBA would show a molecular ion peak (M⁺) at m/z 284, along with characteristic fragmentation patterns.[4] Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and fragmentation of the heptafluoropropyl chain. This data is invaluable for confirming the molecular weight and structure, especially in GC-MS applications.[11][12]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum of EHFBA will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically in the region of 1700-1750 cm⁻¹. C-F stretching vibrations will also be prominent, usually appearing in the 1100-1300 cm⁻¹ region.[4]

-

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of ethyl heptafluorobutyrylacetate is achieved through a Claisen condensation reaction. This reaction involves the condensation of ethyl heptafluorobutyrate with ethyl acetate in the presence of a strong base, such as sodium ethoxide.[13]

-

Causality of Experimental Choices :

-

Base : A strong base like sodium ethoxide is required to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl heptafluorobutyrate.

-

Solvent : Anhydrous conditions are crucial to prevent the hydrolysis of the esters and the reaction of the base with water. An organic solvent like ethanol or an ether is typically used.

-

Temperature Control : The reaction is often initiated at a low temperature to control the exothermic nature of the initial deprotonation and then warmed to drive the condensation to completion.[13]

-

The general reaction scheme is as follows:

dot

Caption: Claisen condensation synthesis of EHFBA.

Chemical Reactivity

The reactivity of EHFBA is governed by the β-ketoester functionality. The methylene protons situated between the two carbonyl groups are acidic (pKa ≈ 7.78) and can be readily removed by a base to form a stable enolate.[2][5] This enolate is a potent nucleophile and is central to the utility of EHFBA as a derivatizing agent.

The heptafluoropropyl group exerts a strong electron-withdrawing effect, which increases the acidity of the methylene protons and enhances the electrophilicity of the adjacent ketone carbonyl group. This makes EHFBA highly reactive towards nucleophiles, particularly primary and secondary amines.

Applications in Analytical Chemistry: Derivatization for GC

A primary application of EHFBA is in the derivatization of polar, non-volatile analytes to make them suitable for gas chromatography.[14] Derivatization achieves two key goals: it increases the volatility of the analyte and introduces a fluorinated tag that allows for highly sensitive detection.

Mechanism of Derivatization

EHFBA reacts with primary and secondary amines to form stable, volatile enamine derivatives. The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to form the enamine.

dot

Sources

- 1. Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester | C6H5F7O2 | CID 9644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL HEPTAFLUOROBUTYRYLACETATE CAS#: 336-62-9 [m.chemicalbook.com]

- 3. CAS NO. 336-62-9 | ETHYL HEPTAFLUOROBUTYRYLACETATE | C8H7F7O3 [localpharmaguide.com]

- 4. Ethyl heptafluorobutanoylacetate [webbook.nist.gov]

- 5. ETHYL HEPTAFLUOROBUTYRYLACETATE CAS#: 336-62-9 [m.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 12. Propanoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 13. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Characterization of Ethyl Heptafluorobutyrylacetate

Abstract

Ethyl heptafluorobutyrylacetate (CAS 336-62-9) is a fluorinated β-keto ester of significant interest in synthetic chemistry, valued for its utility in creating complex fluorinated molecules for pharmaceutical and materials science applications. A precise understanding of its molecular structure is paramount for its effective use. This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of this compound. We delve into the causal basis for the observed spectral features, offering field-proven insights into data interpretation and presenting robust, self-validating experimental protocols for data acquisition.

Molecular Structure and Physicochemical Properties

Ethyl heptafluorobutyrylacetate possesses a unique structure combining a flexible ethyl ester group, a reactive β-dicarbonyl system, and a sterically demanding, electron-withdrawing heptafluorobutyl chain. This combination dictates its chemical reactivity and is clearly elucidated by the spectroscopic methods detailed herein.

-

Chemical Formula: C₈H₇F₇O₃

-

Molecular Weight: 284.13 g/mol [1]

-

IUPAC Name: Ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate

The presence of the β-dicarbonyl moiety allows for keto-enol tautomerism. While the equilibrium in solution can be influenced by the solvent, the following analyses are based on the predominant keto form.

References

The Unseen Architects: A Technical Guide to the Core Properties of Fluorinated Beta-Ketoesters

For Immediate Release

A Deep Dive into the Physicochemical Landscape and Synthetic Utility of Fluorinated Beta-Ketoesters for Advanced Drug Discovery and Materials Science

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4][5] This guide provides an in-depth exploration of fluorinated beta-ketoesters, a class of compounds whose unique electronic and steric properties make them invaluable building blocks in the synthesis of complex molecular architectures. We will dissect their synthesis, unique physicochemical characteristics, and diverse applications, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the underlying principles that govern the behavior of these remarkable compounds, providing field-proven insights into their practical application.

The Fluorine Advantage: A Paradigm Shift in Molecular Design

The introduction of fluorine into a molecule can profoundly alter its physical, chemical, and biological properties.[3][5][6] Its high electronegativity, second only to neon, and the small van der Waals radius of the fluorine atom (1.47 Å, comparable to hydrogen's 1.20 Å) allow for isosteric replacement of a hydrogen atom or a hydroxyl group, leading to significant changes in a molecule's conformational preferences, pKa, metabolic stability, and binding affinity for biological targets.[1][2][3] These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles in drug candidates.[1][2] Consequently, a significant percentage of pharmaceuticals and agrochemicals currently on the market contain fluorine.[7]

Fluorinated beta-ketoesters, which combine the unique properties of fluorine with the versatile reactivity of the beta-ketoester moiety, have emerged as powerful synthons in organic synthesis. Their enhanced acidity, distinct keto-enol tautomerism, and ability to act as versatile ligands for metal catalysts make them particularly attractive for the construction of complex, biologically active molecules and advanced materials.

Synthesis of Fluorinated Beta-Ketoesters: Crafting the Building Blocks

The synthesis of fluorinated beta-ketoesters can be broadly categorized into methods that introduce the fluorine atom or a fluoroalkyl group onto a pre-existing beta-ketoester scaffold and those that construct the beta-ketoester framework using fluorinated starting materials.

Electrophilic Fluorination: The Direct Approach

The direct fluorination of beta-ketoesters at the α-position is a widely employed strategy. This is typically achieved using electrophilic fluorinating reagents.

Key Reagents:

-

N-Fluorobenzenesulfonimide (NFSI): A highly effective and relatively mild electrophilic fluorinating agent.

-

Selectfluor® (F-TEDA-BF4): A more reactive and user-friendly crystalline reagent.[8][9]

Causality in Experimental Choices: The choice between NFSI and Selectfluor® often depends on the substrate's reactivity and the desired reaction conditions. Selectfluor®, being more reactive, can often be used under milder conditions. The base employed is crucial for generating the enolate nucleophile. Weaker bases like potassium carbonate are often sufficient, minimizing side reactions.

Experimental Protocol: General Procedure for Electrophilic Fluorination

-

Dissolution: Dissolve the starting β-ketoester (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add the base (e.g., K₂CO₃, 1.2 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate enolate formation.

-

Fluorinating Agent Addition: Add the electrophilic fluorinating agent (e.g., NFSI or Selectfluor®, 1.1 equiv) portion-wise to the reaction mixture. The reaction is often exothermic, and cooling may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Generalized Workflow for Electrophilic Fluorination

Caption: A streamlined workflow for the synthesis of α-fluoro-β-ketoesters.

Claisen Condensation: Building from Fluorinated Precursors

The Claisen condensation is a classic carbon-carbon bond-forming reaction that can be adapted to synthesize fluorinated beta-ketoesters.[10][11][12][13] This approach involves the reaction of a fluorinated ester with a non-fluorinated ester or ketone in the presence of a strong base.

Key Considerations:

-

Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is typically required to deprotonate the α-carbon of the ester.[10][11] The base must be strong enough to drive the equilibrium towards the product, as the final deprotonation of the beta-ketoester is the thermodynamic driving force of the reaction.[10]

-

Crossed Claisen Condensation: To avoid a mixture of products, it is often advantageous to use a "crossed" Claisen condensation where one of the esters lacks α-hydrogens and therefore cannot enolize.[10][13]

Experimental Protocol: Claisen Condensation for Ethyl Trifluoroacetoacetate Synthesis

-

Base Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a suspension of sodium ethoxide (1.0 equiv) in anhydrous diethyl ether.

-

Ester Addition: Add a mixture of ethyl trifluoroacetate (1.0 equiv) and ethyl acetate (1.0 equiv) dropwise to the stirred suspension of the base.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction by gas chromatography (GC) or NMR spectroscopy.

-

Workup: Cool the reaction mixture to room temperature and carefully add dilute acid (e.g., 10% H₂SO₄) to neutralize the excess base and protonate the enolate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. Purify the resulting ethyl trifluoroacetoacetate by fractional distillation.

Physicochemical Properties: The Impact of Fluorine

The introduction of fluorine significantly alters the physicochemical properties of beta-ketoesters, leading to unique reactivity and applications.

Enhanced Acidity

The strongly electron-withdrawing nature of fluorine atoms increases the acidity of the α-protons in fluorinated beta-ketoesters. This is due to the inductive effect of fluorine, which stabilizes the resulting enolate anion.

| Compound | pKa (in DMSO) |

| Ethyl acetoacetate | ~14.2 |

| Ethyl 2-fluoroacetoacetate | ~11.5 |

| Ethyl 4,4,4-trifluoroacetoacetate | ~6.5 |

Significance: The enhanced acidity facilitates enolate formation under milder conditions, making these compounds excellent nucleophiles in a variety of reactions, including alkylations, acylations, and conjugate additions.[7]

Keto-Enol Tautomerism

Beta-ketoesters exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is influenced by the solvent, temperature, and the substitution pattern. In fluorinated beta-ketoesters, the presence of fluorine can have a profound effect on this equilibrium.

-

α-Fluorination: The introduction of a fluorine atom at the α-position can destabilize the enol form by lessening the intramolecular hydrogen bond.[14]

-

γ-Fluorination (e.g., Trifluoromethyl Group): A trifluoromethyl group at the γ-position generally favors the enol form where the hydroxyl group is adjacent to the trifluoromethyl group. This is attributed to the strong electron-withdrawing nature of the CF₃ group, which increases the acidity of the enolic proton and strengthens the intramolecular hydrogen bond.[15]

Diagram: Keto-Enol Tautomerism in a Fluorinated Beta-Ketoester

Caption: The equilibrium between the keto and enol forms of an α-fluoro-β-ketoester.

Coordination Chemistry

Fluorinated beta-ketoesters are excellent ligands for a wide range of metal ions, forming stable chelate complexes.[16][17] The presence of fluorine atoms can enhance the Lewis acidity of the metal center in the resulting complex and improve its solubility in organic solvents and even fluorous media.[17]

Applications in Catalysis: These metal complexes are widely used as catalysts in various organic transformations, including:

-

Asymmetric Fluorination: Chiral metal complexes of fluorinated beta-ketoesters can catalyze the enantioselective fluorination of various substrates.[8][9][18][19][20][21]

-

Asymmetric Hydrogenation and Reduction: They serve as effective catalysts for the enantioselective reduction of ketones and other prochiral substrates.

-

Lewis Acid Catalysis: The enhanced Lewis acidity of the metal center makes these complexes powerful catalysts for a range of reactions, such as Diels-Alder and Friedel-Crafts reactions.

Applications in Drug Discovery and Materials Science

The unique properties of fluorinated beta-ketoesters make them highly valuable in both medicinal chemistry and materials science.

Medicinal Chemistry

Fluorinated beta-ketoesters are versatile intermediates in the synthesis of a wide array of pharmaceuticals.[22] Their ability to participate in various cyclization and condensation reactions allows for the construction of diverse heterocyclic scaffolds, which are prevalent in many drug molecules.

-

Synthesis of Fluorinated Heterocycles: They are key precursors for the synthesis of fluorinated pyrimidines, pyridines, and pyrazoles, many of which exhibit potent biological activity.

-

Enzyme Inhibitors: The electrophilic nature of the carbonyl group, enhanced by the adjacent fluorine atoms, makes some fluorinated beta-ketoesters and their derivatives potent inhibitors of enzymes such as serine and cysteine proteases.[23]

-

Building Blocks for Chiral Molecules: The development of asymmetric methods for the synthesis and transformation of fluorinated beta-ketoesters has enabled the preparation of enantiomerically pure fluorinated compounds, which is crucial for the development of modern pharmaceuticals.[7][8][24][25][26][27]

Materials Science

The incorporation of fluorine can impart unique properties to materials, such as thermal stability, chemical resistance, and specific optical and electronic characteristics.[9]

-

Liquid Crystals: Fluorinated beta-ketoesters and their derivatives are used in the synthesis of liquid crystals due to their ability to influence mesophase behavior and dielectric anisotropy.[8]

-

Polymers: They can be used as monomers or additives in the synthesis of fluorinated polymers with desirable properties like low surface energy, high thermal stability, and low refractive indices.[9]

-

Metal-Organic Frameworks (MOFs): As versatile ligands, fluorinated beta-ketoesters are employed in the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.[8]

Conclusion

Fluorinated beta-ketoesters represent a class of compounds with a rich and diverse chemistry. Their unique physicochemical properties, stemming from the strategic incorporation of fluorine, make them indispensable tools for the modern synthetic chemist. From the rational design of potent pharmaceuticals to the development of advanced materials with novel properties, the influence of these versatile building blocks will undoubtedly continue to expand. This guide has provided a comprehensive overview of their synthesis, core properties, and applications, aiming to equip researchers with the knowledge and insights necessary to harness the full potential of these remarkable molecules.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Claisen Condensation [organic-chemistry.org]

- 11. Claisen condensation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. f2chemicals.com [f2chemicals.com]

- 23. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters via phase-transfer catalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00390J [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Abstract

The introduction of fluorine into organic molecules has become an indispensable strategy in modern drug discovery and development. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity (logP), and altered acidity/basicity (pKa)—can profoundly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of fluorinated building blocks in organic synthesis. We will delve into the causal relationships behind experimental choices, provide validated protocols for key fluorination reactions, and explore the strategic decisions that guide the synthesis of complex fluorinated molecules.

The Fluorine Advantage: Why Incorporate a Halogen of Unique Influence?

Fluorine's singular position in the periodic table—being the most electronegative element with a van der Waals radius only slightly larger than hydrogen—allows it to act as a bioisostere of a hydrogen atom while exerting powerful electronic effects.[4][5] The strategic placement of fluorine can lead to a cascade of beneficial molecular property changes.

Enhancing Metabolic Stability

One of the most common and impactful applications of fluorination is the reinforcement of metabolically labile positions within a drug candidate.[6] The carbon-fluorine (C-F) bond is significantly stronger (~485 kJ/mol for a C(sp³)-F bond) than a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[4] By replacing a C-H bond at a known metabolic "soft spot" with a C-F bond, chemists can effectively block oxidative metabolism, often leading to a longer drug half-life and improved in vivo efficacy.[3][6]

Modulating Physicochemical Properties

The strong electron-withdrawing nature of fluorine can significantly alter the electronic distribution of a molecule, which in turn affects its pKa, dipole moment, and lipophilicity.[4][5]

-

pKa Modulation: Introducing fluorine near a basic functional group, such as an amine, can lower its pKa (making the amine less basic). This can be advantageous for improving oral bioavailability, as a less basic compound may have better membrane permeability.[3][5]

-

Lipophilicity (LogP) Tuning: A single fluorine substitution can subtly increase lipophilicity, which may enhance membrane permeation and binding affinity.[3] Conversely, the incorporation of a trifluoromethyl (CF₃) group can increase lipophilicity and is a common tactic in drug design.

-

Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule. This can be exploited to lock a molecule into its bioactive conformation, thereby enhancing its binding affinity for a biological target.[3]

Improving Binding Affinity

Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds (acting as a hydrogen bond acceptor), dipole-dipole interactions, and multipolar interactions with amide bonds. These interactions can lead to a significant increase in binding affinity and target selectivity.[1][2]

Strategic Approaches to Fluorination: Building Blocks vs. Late-Stage Functionalization

The introduction of fluorine into a target molecule can be broadly categorized into two strategic approaches: the use of pre-synthesized fluorinated building blocks or late-stage fluorination of a complex intermediate.

The building block approach involves incorporating a commercially available or readily synthesized fluorinated fragment early in a synthetic sequence. This method is reliable, predictable, and avoids the handling of aggressive fluorinating agents in later, more complex steps.[7] In contrast, late-stage fluorination introduces the fluorine atom at or near the end of a synthesis, which is highly advantageous for rapidly generating analogs for structure-activity relationship (SAR) studies.[3]

This guide will focus on the synthesis and application of fluorinated building blocks, while also providing protocols for common fluorination reactions that are often used to generate these building blocks.

The Synthetic Toolkit: Key Methodologies for C-F Bond Formation

The construction of fluorinated building blocks relies on a variety of synthetic methods, which are broadly classified based on the nature of the fluorine source.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻). This is a common method for synthesizing alkyl fluorides.[8]

A widely used method for converting alcohols to alkyl fluorides is deoxyfluorination using reagents like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[9][10] The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center.[9]

Diagram 1: General Mechanism of Deoxyfluorination with DAST

Caption: Mechanism of alcohol deoxyfluorination using DAST.

Comparative Analysis: DAST vs. Deoxo-Fluor

| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |

| Thermal Stability | Less stable; can decompose exothermically above 90°C.[4] | More thermally stable than DAST, making it safer for scale-up.[4][11] |

| Reactivity | Highly reactive and effective for a wide range of substrates. | Generally provides higher yields and fewer byproducts.[10][11] |

| Handling | Moisture-sensitive liquid; can release toxic HF upon contact with water. | Liquid, but less prone to violent decomposition.[11] |

| Byproducts | Can lead to elimination byproducts, especially with secondary alcohols. | Often shows greater selectivity and less elimination.[11] |

Experimental Protocol 1: Deoxyfluorination of an Alcohol using DAST [2][12]

This protocol describes the conversion of 4-nitrobenzyl alcohol to 4-nitrobenzyl fluoride.

Materials:

-

4-Nitrobenzyl alcohol (1.0 equiv)

-

Diethylaminosulfur trifluoride (DAST) (1.1-1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in anhydrous DCM. Cool the solution to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (1.2 equiv) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2][12]

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: This is an exothermic process that releases gas.[2]

-

Work-up: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkyl fluoride.[12]

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting alcohol spot on TLC and the appearance of a new, typically less polar, product spot. The structure of the purified product should be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry. The characteristic large coupling constant in the ¹H NMR for protons on the carbon adjacent to fluorine (²JH-F) is a key diagnostic feature.[12]

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic carbon center (e.g., an enolate or an electron-rich aromatic ring) with an electrophilic fluorine source ("F⁺").[8][9] This approach is particularly useful for the synthesis of α-fluoro carbonyl compounds and fluorinated aromatic rings.

Modern electrophilic fluorination heavily relies on N-F reagents, which are safer and easier to handle than elemental fluorine.[9] Selectfluor® (F-TEDA-BF₄) is a widely used, commercially available, crystalline solid that is a powerful electrophilic fluorinating agent.[13]

Diagram 2: General Workflow for Electrophilic Fluorination

Caption: General workflow for an electrophilic fluorination reaction.

Experimental Protocol 2: Electrophilic Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor® [14]

This protocol describes the monofluorination of a 1,3-dicarbonyl compound.

Materials:

-

1,3-Dicarbonyl compound (1.0 equiv)

-

Selectfluor® (1.0 equiv for monofluorination)

-

Acetonitrile (MeCN) as solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in acetonitrile.

-

Reagent Addition: Add Selectfluor® (1.0 equiv) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the α-fluorinated 1,3-dicarbonyl compound.

Self-Validation: The reaction can be monitored for the consumption of the starting material by TLC. The final product's identity and purity should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. A key feature in the ¹H NMR spectrum is the splitting of the α-proton into a doublet due to coupling with the newly introduced fluorine atom.

The Building Block Strategy in Practice: Synthesis of a 2-Fluoropyridine Derivative

Fluorinated heterocycles, such as 2-fluoropyridines, are highly valuable building blocks in medicinal chemistry.[3][6] They can be synthesized and then incorporated into larger molecules via cross-coupling reactions.

Experimental Protocol 3: Synthesis of a 2-Fluoropyridine from a Pyridine N-Oxide [3]

This method provides an efficient route to 2-fluoropyridines, which can be challenging to synthesize via direct fluorination or displacement of other halogens.

Materials:

-

Pyridine N-oxide derivative (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Activation: Dissolve the pyridine N-oxide in anhydrous DCM and cool to 0°C. Add Tf₂O dropwise and stir for 30 minutes to form the activated pyridyl triflate intermediate.

-

Fluorination: In a separate flask, prepare a solution of TBAF in DCM. Add the activated pyridine N-oxide solution to the TBAF solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Work-up and Purification: Quench the reaction with water, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 2-fluoropyridine building block.

This 2-fluoropyridine can then be used in subsequent reactions, for example, a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at a different position on the pyridine ring.[6]

Safety and Handling of Fluorinating Agents: A Trustworthy Protocol

Fluorinating agents are hazardous and require careful handling.[8][15]

-

DAST and Deoxo-Fluor: These reagents are moisture-sensitive and can release highly toxic and corrosive hydrogen fluoride (HF) upon contact with water. They should always be handled in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and compatible gloves (double-gloving is recommended).[8] Reactions should be performed under an inert atmosphere.

-

Quenching: Unreacted DAST or Deoxo-Fluor in a reaction mixture should be quenched carefully by slowly adding the reaction mixture to an ice-cold solution of saturated sodium bicarbonate. This process is exothermic and releases gas, so it must be done slowly and with caution.[8]

-

-

Selectfluor®: While it is a stable, crystalline solid, it is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.[16]

Always consult the Safety Data Sheet (SDS) for any fluorinating agent before use and develop a detailed Standard Operating Procedure (SOP) for its handling and disposal. [8]

Conclusion and Future Perspectives

The use of fluorinated building blocks is a cornerstone of modern organic synthesis, enabling the creation of novel therapeutics and materials with enhanced properties. A deep understanding of the underlying principles of fluorination chemistry, coupled with access to robust and reliable synthetic protocols, empowers chemists to rationally design and construct complex molecules. The continued development of new, safer, and more selective fluorinating agents and the creative application of fluorinated building blocks will undoubtedly continue to drive innovation in drug discovery and beyond.

References

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL: [Link]

- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL

-

Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL: [Link]

-

Title: Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning Source: Journal of the American Chemical Society URL: [Link]

-

Title: Fluorinating agents Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

-

Title: Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis Source: MDPI URL: [Link]

-

Title: Fluorinated building blocks in drug design: new pathways and targets Source: PubMed Central URL: [Link]

-

Title: Common fluorine-containing building blocks. Source: ResearchGate URL: [Link]

-

Title: Synthesis of novel fluorinated building blocks via halofluorination and related reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds Source: Bentham Science URL: [Link]

-

Title: Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters Source: PubMed Central URL: [Link]

-

Title: Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides Source: PubMed Central URL: [Link]

-

Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling Source: Organic Letters URL: [Link]

-

Title: Selectfluor Source: Wikipedia URL: [Link]

Sources

- 1. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. Selectfluor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis | MDPI [mdpi.com]

Introduction: Understanding Ethyl Heptafluorobutyrylacetate

An In-Depth Technical Guide to the Safe Handling of Ethyl Heptafluorobutyrylacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl heptafluorobutyrylacetate (CAS No. 336-62-9) is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and pharmaceutical development. Its unique chemical properties, imparted by the heptafluorobutyryl group, make it a valuable building block for the synthesis of complex fluorinated molecules. However, the presence of this highly fluorinated moiety also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Ethyl heptafluorobutyrylacetate, grounded in established safety data and best practices. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

A comprehensive risk assessment is the cornerstone of laboratory safety. For Ethyl heptafluorobutyrylacetate, this involves a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

Ethyl heptafluorobutyrylacetate is classified with the following hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Expert Insight: The GHS classification indicates that while not highly flammable, Ethyl heptafluorobutyrylacetate can ignite with a source of ignition at elevated temperatures. The primary health concerns are its irritant effects on the skin, eyes, and respiratory system. These effects are likely due to the reactivity of the β-keto ester functionality and the potential for hydrolysis.

Hazard Pictograms

The following pictograms are associated with Ethyl heptafluorobutyrylacetate:

-

Flame: Indicates a fire hazard.

-

Exclamation Mark: Indicates that it may cause irritation to the skin, eyes, or respiratory tract.

Safe Handling and Storage: Mitigating Exposure and Reactivity

The following protocols are designed to minimize the risk of exposure and prevent hazardous reactions during the handling and storage of Ethyl heptafluorobutyrylacetate.

Handling Procedures

-

Ventilation: Always handle Ethyl heptafluorobutyrylacetate in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2] Use only non-sparking tools when handling containers.[1][2]

-

Electrostatic Discharge: Implement proper grounding procedures to prevent the buildup of static electricity, which can be an ignition source.[1]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where Ethyl heptafluorobutyrylacetate is handled.[1] Wash hands thoroughly after handling the chemical.[1]

Storage Conditions

-

Container: Keep the container tightly closed when not in use.[1][2]

-

Environment: Store in a cool, dry, and well-ventilated area.[1][2]

-

Moisture Sensitivity: This compound is moisture-sensitive.[1] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.

Trustworthiness through Self-Validation: Adherence to these handling and storage protocols creates a self-validating system of safety. For instance, storing the compound under an inert atmosphere not only preserves its chemical integrity but also minimizes the risk of unforeseen reactions with atmospheric moisture.

Exposure Controls and Personal Protective Equipment (PPE): The Last Line of Defense

Engineering controls and administrative controls are the primary means of ensuring safety. However, the appropriate use of Personal Protective Equipment (PPE) is a critical final barrier against exposure.

Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is essential.

-

Emergency Equipment: Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment

The following PPE is mandatory when handling Ethyl heptafluorobutyrylacetate:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Eye and Face Protection: Use chemical safety goggles or a face shield.[1]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.[1] For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or in a situation with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[1]

Logical Relationship of Protective Measures

Caption: Workflow for selecting appropriate exposure controls and PPE.

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a swift and informed response is crucial to minimizing harm.

First-Aid Measures

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and keep them comfortable for breathing.[1][2] If symptoms persist, seek medical attention.[1]

-

Skin Contact: If the chemical comes into contact with the skin, immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

-

Ingestion: If swallowed, rinse the mouth with water.[1][2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical advice.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry powder.[1]

-

Specific Hazards: Thermal decomposition can generate carbon oxides and hydrogen fluoride.[1] There is a risk of explosion if the container is heated under confinement.[1]

-

Protective Equipment: Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures

A structured approach is necessary to safely manage a spill of Ethyl heptafluorobutyrylacetate.

Spill Response Protocol

Caption: Step-by-step protocol for responding to a spill.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl heptafluorobutyrylacetate is provided below for easy reference.

| Property | Value |

| CAS Number | 336-62-9 |

| Molecular Formula | C8H7F7O3 |

| Molecular Weight | 284.13 g/mol [2] |

| Physical State | Liquid[1] |

| Boiling Point | 150 °C[1] |

| Flash Point | 72 °C[1] |

Conclusion: A Commitment to Safety

The responsible use of Ethyl heptafluorobutyrylacetate in a research and development setting is predicated on a thorough understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By integrating these principles into daily laboratory practice, scientists can mitigate risks and ensure a safe environment for innovation.

References

- Ethyl heptafluorobutyrylacetate Safety Data Sheet. (2023, December 18).

- Chemical Safety Data Sheet MSDS / SDS - ETHYL HEPTAFLUOROBUTYRYLACETATE. (2024, December 21). ChemicalBook.

Sources

Ethyl Heptafluorobutyrylacetate: A Guide to Sourcing and Purity for High-Stakes Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate (CAS 336-62-9), commonly known as ethyl heptafluorobutyrylacetate, is a fluorinated β-keto ester of significant interest in organic synthesis, particularly as a building block in pharmaceutical development. Its unique electronic properties, imparted by the heptafluoropropyl group, make it a valuable precursor for creating complex, fluorine-containing molecules that often exhibit enhanced metabolic stability and bioavailability.[1][2] However, the success of its application is critically dependent on the purity of the starting material and the reliability of its supply chain. This guide provides an in-depth analysis of sourcing strategies, purity considerations, and essential quality control protocols for researchers and drug development professionals working with this specialized reagent.

The Strategic Importance of Supplier Qualification

The selection of a chemical supplier extends beyond a simple procurement transaction; it is the foundational step in ensuring experimental reproducibility and regulatory compliance. For a specialized reagent like ethyl heptafluorobutyrylacetate, where applications range from bench-scale research to GMP-regulated drug substance manufacturing, the criteria for supplier selection must be rigorous.

Tiers of Chemical Suppliers

Suppliers can be broadly categorized, and understanding their role is key to managing supply chain risk:

-

Primary Manufacturers: These entities synthesize the compound in-house. They offer the highest level of traceability and technical support but may have large minimum order quantities (MOQs).

-

Specialty Chemical Distributors: Companies like Sigma-Aldrich (Merck), Thermo Fisher Scientific, and VWR (Avantor) source from various manufacturers and provide extensive quality control, documentation, and convenient packaging for research and development scales.

-

Niche & Custom Synthesis Suppliers: Companies such as Alachem Co., Ltd., and Aaron Chemicals focus on specific chemical classes, including fluorinated compounds, and may offer custom purity specifications or bulk quantities.[3][4]

A Workflow for Rigorous Supplier Vetting

A systematic approach to supplier qualification is non-negotiable, especially when progressing towards clinical development. The process involves more than comparing prices; it is a risk-assessment protocol.

Figure 1: A systematic workflow for qualifying suppliers of critical chemical reagents.

The cornerstone of this process is the Certificate of Analysis (CoA) . This document is not merely a specification sheet; it is a legally binding report of the test results for a specific batch. Researchers must scrutinize the CoA for the purity value, the analytical method used (e.g., GC, NMR), and the levels of any identified impurities.

For professionals in drug development, adherence to Good Manufacturing Practices (GMP) is paramount.[5] GMP ensures that products are consistently produced and controlled according to quality standards, minimizing risks that cannot be eliminated through final product testing.[6] A supplier operating under GMP will have robust quality management systems, documented processes, and a clear audit trail from raw materials to final product.[7][8]

Purity and Impurity Profiling: The Core Technical Challenge

The stated purity of ethyl heptafluorobutyrylacetate (e.g., 97%, 99%) only tells part of the story. The nature and concentration of the remaining percentage (the impurity profile) can have profound consequences on experimental outcomes, from altered reaction kinetics to the formation of toxic by-products in a drug substance.

Understanding Purity Grades

| Purity Grade | Typical Purity | Intended Use | Key Considerations |

| Technical Grade | 85-95% | Industrial applications, non-critical synthesis. | Contains significant levels of by-products and starting materials. Not suitable for pharmaceutical research. |

| Reagent Grade (>97%) | ≥97.0% | General laboratory R&D, process optimization. | Suitable for most research, but the 3% of impurities must be understood. A typical grade found from suppliers.[9] |

| High Purity (>99%) | ≥99.0% | Analytical standards, sensitive catalytic reactions, early-stage API synthesis. | Reduced impurity levels minimize interference and unwanted side reactions. |

| GMP Grade | ≥99.5% (Typical) | Manufacturing of Active Pharmaceutical Ingredients (APIs) for clinical trials and commercial supply. | Synthesized under strict GMP protocols with extensive documentation and a fully characterized impurity profile. |

The Logical Framework of Potential Impurities

Impurities are not random; they are logical consequences of the synthesis, purification, and storage processes.[10] Understanding the synthetic route is key to predicting the impurity profile. A common method for preparing β-keto esters involves the acylation of an enolate, often derived from ethyl acetate, with a reactive acylating agent like heptafluorobutyryl chloride or anhydride.[11][12]

Figure 2: Logical relationship diagram of potential impurities in ethyl heptafluorobutyrylacetate.

The International Council for Harmonisation (ICH) provides stringent guidelines (Q3A/B) on the reporting, identification, and qualification of impurities in new drug substances and products.[13] An impurity above the identification threshold (typically 0.10% or 1.0 mg/day intake, whichever is lower) must be structurally characterized.[14]

Analytical Verification: A Self-Validating Protocol

Trust in a supplier's CoA should always be verified with in-house testing. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for assessing the purity of volatile compounds like ethyl heptafluorobutyrylacetate.[15][16]

Experimental Protocol: Purity Analysis by Gas Chromatography (GC-FID)

This protocol describes a self-validating system for determining the purity of ethyl heptafluorobutyrylacetate and identifying potential volatile impurities.

Objective: To quantify the purity of an incoming batch of ethyl heptafluorobutyrylacetate and compare the result against the supplier's CoA.

Materials:

-

Ethyl heptafluorobutyrylacetate sample

-

High-purity Ethyl Acetate (solvent, ≥99.9% purity)

-

Internal Standard (IS), e.g., Dodecane (optional, for precise quantification)

-

GC vials with septa

-

Gas Chromatograph with FID detector and a suitable capillary column (e.g., DB-5, HP-5ms, or similar non-polar to mid-polar column)

Workflow Diagram:

Figure 3: Step-by-step workflow for the GC analysis of ethyl heptafluorobutyrylacetate.

Step-by-Step Methodology:

-

System Preparation:

-

Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Set GC conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas (Helium/Hydrogen): Constant flow, e.g., 1.0 mL/min

-

Oven Temperature Program:

-

Initial: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

-

Causality: The temperature program is designed to separate volatile solvents (like residual ethyl acetate) at the beginning, followed by the main analyte, and finally any higher-boiling impurities.[15]

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of ethyl heptafluorobutyrylacetate into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with high-purity ethyl acetate. This creates a ~1 mg/mL solution.

-

Transfer the solution to a GC vial.

-

Causality: Dilution is necessary to avoid overloading the GC column and detector, ensuring sharp, symmetrical peaks for accurate integration.

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Run a blank injection (ethyl acetate only) first to identify any solvent-related peaks.

-

Acquire the chromatogram for the sample.

-

-

Data Processing and Purity Calculation:

-

Integrate all peaks in the chromatogram, excluding the solvent peak.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Trustworthiness: This method assumes that all impurities have a similar response factor in the FID detector as the main component. While not perfectly quantitative without response factors, it is a rapid and reliable method for high-purity samples and is standard industry practice for CoA reporting. For higher accuracy, an internal standard method would be employed.

-

-

Validation:

-

Compare the calculated % Purity with the value reported on the supplier's CoA.

-

Examine the chromatogram for the presence of unexpected peaks, which could indicate contamination or degradation. The retention times of these peaks can give clues to their identity based on boiling points.[15]

-

Handling and Storage: Preserving Purity

Ethyl heptafluorobutyrylacetate requires careful handling to maintain its integrity and ensure user safety.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[18] The compound is a combustible liquid and should be kept away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][18] The material can be sensitive to moisture, which can cause hydrolysis to the corresponding β-keto acid.

Conclusion: A Foundation of Quality for Innovative Science

For researchers and drug developers, ethyl heptafluorobutyrylacetate is more than just a chemical; it is a critical component in the discovery and manufacturing of novel therapeutics. The integrity of this starting material directly impacts the quality, safety, and efficacy of the final product. By implementing a rigorous supplier qualification process, understanding the potential impurity profile, and performing independent analytical verification, scientists can build a foundation of quality that ensures the integrity of their research and accelerates the path to innovation.

References

- Ethyl heptafluorobutyrylacetate Safety Data Sheet. (n.d.). Gelest.

- Alachem Co., Ltd. Product Information for Ethyl heptafluorobutyrylacetate. (n.d.). Alachem.

- Role of Quality Standards in Specialty Chemical. (2025, January 23). Kajay Remedies. Retrieved from a search on GMP standards in chemical manufacturing.

- Aaron Chemicals LLC Product Information for Ethyl heptafluorobutyrylacetate. (n.d.). Aaron Chemicals.

- Hangzhou J&H Chemical Co., Ltd. Product Information. (n.d.). Guidechem.

- What is Good Manufacturing Practices (GMP) in the Chemical Industry. (n.d.). Sampan Enterprises. Retrieved from a search on the principles and importance of GMP.

- Good Manufacturing Practices. (2014, June 4). CHEManager Online.

- Fisher Scientific Safety Data Sheet. (2024, March 26). Fisher Scientific.

- Lab Pro Inc. Product Properties for Ethyl Heptafluorobutyrate. (n.d.). Lab Pro Inc. Retrieved from a search mentioning GC for purity analysis.

- Chemical Safety Data Sheet - ETHYL HEPTAFLUOROBUTYRYLACETATE. (2024, December 21). ChemicalBook. Retrieved from a search for safety and handling protocols.

- NAFDAC GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023. (2023). NAFDAC. Retrieved from a search on governmental GMP guidelines.

- What is GMP | Good Manufacturing Practices. (2025, August 8). SafetyCulture. Retrieved from a search explaining the core components of GMP.

- Thermo Fisher Scientific Safety Data Sheet. (2025, September 6). Thermo Fisher Scientific.

- West Liberty University Material Safety Data Sheet - Ethyl acetate. (n.d.). West Liberty University. Retrieved from a search on handling flammable solvents.

- Electronic Supplementary Information for Part A: Synthetic procedures. (2010). The Royal Society of Chemistry. Retrieved from a search for examples of organic synthesis procedures.

- ETHYL HEPTAFLUOROBUTYRYLACETATE CAS#: 336-62-9. (n.d.). ChemicalBook. Retrieved from a search for basic chemical properties.

- ETHYL HEPTAFLUOROBUTYRYLACETATE Synonyms. (n.d.). ChemicalBook. Retrieved from a search for purity grades and synonyms.

- Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012). ResearchGate.

- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. Retrieved from a search on ICH impurity guidelines.

- Process for preparation of fluorinated beta-keto ester. (n.d.). Google Patents (EP0694526B1).

- Consecutive catalytic electrophilic fluorination/amination of β-keto esters. (2015). ResearchGate.

- Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. (n.d.). PMC - NIH.

- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (n.d.). PMC - NIH.

- Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023, July 10). Premier Research.

- How Do Chemical Manufacturers Assess Purity? (n.d.). Moravek, Inc.

- Merck Millipore Product Specification Example. (n.d.). Merck Millipore.

- Process for preparation of fluorinated beta-keto ester. (n.d.). Google Patents (US5493025A).

- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (n.d.). Retrieved from a search on common solvent impurities.

- Impurity Profiling of Solid Oral Drug Products. (n.d.). Retrieved from a search on the sources of organic impurities in drug products.

- Sigma-Aldrich Product Information Example. (n.d.). Sigma-Aldrich.

- Impurities in lab acetone and ethyl acetate? (2017, October 19). Reddit.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. (2010, April 16). Retrieved from a search on identifying trace impurities by NMR.

- Vivochem - Example of a B2B Chemical Supplier. (n.d.). Vivochem. Retrieved from a search for chemical distribution business models.

- Impurities in New Drug Substances and New Drug Products. (n.d.). OUCI.

- Dealing with Impurities in the Drug Substance and/or Drug Product during Development. (n.d.). RhoTauPharma.

- Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. (2025, August 8).

- Process for the preparation of ethyl trifluoroacetate. (n.d.). Google Patents (US4879407A).

- Ethyl lactate as a green solvent in the pharmaceutical industry. (2021, March 9). ScienceDirect. Retrieved from a search on green chemistry in pharma.

- Santa Cruz Biotechnology Product Information Example. (n.d.). Santa Cruz Biotechnology.

- Ethyl Lactate Main Properties, Production Processes, and Applications. (n.d.). ResearchGate.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved from a search on synthesis of esters for pharmaceutical use.

- Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. (2016, September 30). University Chemistry. Retrieved from a search on GC and NMR methods for ester purity.

- Determination of ethyl glucuronide and fatty acid ethyl esters in hair samples. (n.d.). PubMed. Retrieved from a search on advanced analytical techniques (LC-MS/MS, GC-MS/MS).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 336-62-9 | Ethyl heptafluorobutyrylacetate - Alachem Co., Ltd. [alachem.co.jp]

- 4. 336-62-9 | MFCD00015326 | Ethyl heptafluorobutyrylacetate [aaronchem.com]

- 5. safetyculture.com [safetyculture.com]

- 6. sampanenterprises.com [sampanenterprises.com]

- 7. Good Manufacturing Practices • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 8. nafdac.gov.ng [nafdac.gov.ng]

- 9. ETHYL HEPTAFLUOROBUTYRYLACETATE CAS#: 336-62-9 [amp.chemicalbook.com]

- 10. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]

- 11. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 12. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 13. premier-research.com [premier-research.com]